PriC protein - 146312-41-6

PriC protein

Catalog Number: EVT-1516659
CAS Number: 146312-41-6
Molecular Formula: C9H14O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

PriC protein is primarily studied in Escherichia coli, where it is essential for the proper functioning of the replication machinery. It is also found in various other bacterial species, indicating a conserved role across different organisms.

Classification

PriC belongs to the family of DNA replication restart proteins. It is classified based on its function in DNA metabolism and its structural characteristics, which include a compact arrangement of alpha-helices that facilitate protein-protein and protein-DNA interactions.

Synthesis Analysis

Methods

The synthesis of PriC protein can be achieved through several methods, including recombinant DNA technology and cell-free protein synthesis systems. Commonly used systems include:

  • Bacterial Expression Systems: Utilizing plasmids containing the PriC gene, E. coli strains can be transformed to produce PriC protein. This method allows for high yields but may require optimization of growth conditions.
  • Cell-Free Protein Synthesis: This method utilizes extracts from cells (e.g., rabbit reticulocyte lysate or wheat germ extract) to synthesize proteins without living cells, allowing for easier manipulation of reaction conditions.

Technical Details

In bacterial expression systems, the PriC gene is cloned into expression vectors like pET, followed by transformation into competent E. coli. Induction with IPTG (isopropyl β-D-1-thiogalactopyranoside) initiates protein expression. For cell-free systems, optimized conditions involving energy substrates and amino acids are critical for successful translation.

Molecular Structure Analysis

Structure

PriC protein exhibits a compact structure predominantly composed of five alpha-helices. These helices form a bundle that facilitates interactions with ssDNA and single-stranded DNA-binding proteins (SSB).

Data

Structural studies using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have provided insights into the spatial arrangement of residues critical for binding interactions. For instance, specific residues like Arg-121 and Arg-155 are essential for stabilizing interactions with SSB.

Chemical Reactions Analysis

Reactions

PriC participates in several biochemical reactions that are central to DNA replication restart:

  • Binding Reactions: PriC binds to ssDNA and SSB, forming complexes that stabilize the replication fork.
  • Helicase Loading: PriC facilitates the loading of DnaB helicase onto SSB-bound ssDNA, promoting unwinding necessary for replication.

Technical Details

Isothermal titration calorimetry has been employed to quantify binding affinities between PriC and its interaction partners, providing data on stoichiometry and binding kinetics.

Mechanism of Action

Process

The mechanism by which PriC operates involves several steps:

  1. Recognition: PriC recognizes stalled replication forks through its affinity for ssDNA.
  2. Complex Formation: It forms a complex with SSB, stabilizing the ssDNA region.
  3. Recruitment: PriC recruits DnaB helicase to the site, enabling the resumption of DNA synthesis.

Data

Studies indicate that a single dimer of PriC can effectively activate a monomeric DnaB helicase, highlighting its role as a scaffold in the replisome complex.

Physical and Chemical Properties Analysis

Physical Properties

PriC is typically characterized by its solubility and stability under various conditions. Its compact structure contributes to its ability to remain functional in diverse cellular environments.

Chemical Properties

The chemical properties of PriC include its binding affinities for nucleic acids and proteins, which are influenced by ionic strength and pH levels during biochemical assays.

Relevant Data or Analyses

Quantitative analyses reveal that PriC exhibits specific binding constants (Kd values) with SSB and DnaB, which are critical for understanding its role in DNA replication dynamics.

Applications

Scientific Uses

PriC protein has several applications in scientific research:

  • Molecular Biology: Understanding its role in DNA replication provides insights into fundamental processes in all living organisms.
  • Biotechnology: The mechanisms by which PriC facilitates helicase loading can be exploited in synthetic biology applications aimed at designing robust replication systems.
  • Drug Development: Targeting PriC interactions could lead to novel antimicrobial strategies by disrupting bacterial DNA replication processes.
Introduction to PriC Protein in DNA Replication Restart Mechanisms

Biological Context: Replisome Stability and Genome Integrity

DNA replication in bacteria is frequently disrupted by obstacles such as damaged DNA templates or tightly bound protein complexes. These collisions cause replisomes (DNA replication complexes) to dissociate prematurely from replication forks in ~18-86% of replication cycles, threatening genome integrity and cell viability [1] [3]. Left unrepaired, abandoned replication forks lead to incomplete chromosome replication and cell death. Bacteria employ specialized replication restart pathways to reload the replicative helicase (DnaB) onto abandoned forks, enabling replisome reassembly and replication completion. This process is structurally specific but sequence-independent, operating across diverse genomic locations [3] [4]. PriC functions as a critical failsafe within these systems, particularly on forks with large leading-strand gaps (>5 nucleotides) where other restart proteins like PriA are less effective [4] [6].

PriC as a Key Component of Bacterial Replication Restart Pathways

Escherichia coli encodes three genetically defined restart pathways:

  • PriA-PriB-DnaT (primary pathway for D-loop structures)
  • PriA-PriC-DnaT
  • PriC-dependent (PriC-Rep) pathway [3] [8]

PriC enables a unique restart mechanism that functions independently of the primary responder protein PriA. Biochemical reconstitution demonstrates PriC’s standalone capability to load DnaB helicase onto single-stranded DNA-binding protein (SSB)-coated DNA without requiring PriB, DnaT, or Rep helicase in certain contexts [1] [6]. Genetic studies reveal that priC deletion is synthetically lethal with priB deletion (ΔpriC ΔpriB), confirming that PriC provides an essential backup function when other restart mechanisms fail [3] [4]. Notably, PriC can rescue replication initiation failures at the chromosomal origin (oriC) by bypassing impaired DnaA-DnaB interactions, highlighting its functional versatility beyond fork restart [6].

Evolutionary Conservation and Phylogenetic Distribution of PriC

Unlike the universally conserved PriA, PriC exhibits patchy phylogenetic distribution. It is prevalent in γ-proteobacteria (e.g., Escherichia, Salmonella, Cronobacter) but absent in many firmicutes (e.g., Bacillus subtilis) and archaea [1] [8]. Sequence alignment reveals conserved surface residues critical for ssDNA and SSB binding across species (Table 2). Cronobacter sakazakii PriC (CsPriC) shares 41% identity with E. coli PriC (EcPriC) and fully complements EcPriC function in vivo, indicating functional conservation despite sequence divergence [1]. This distribution suggests PriC evolved as a specialized restart solution in bacteria facing high replication stress.

Table 1: Evolutionary Distribution of Replication Restart Proteins

ProteinConservation in BacteriaEssentiality in E. coli
PriAUniversalConditionally essential
PriBLimited (γ-proteobacteria)Non-essential
PriCLimited (γ-proteobacteria)Non-essential
DnaTLimitedEssential

Structural and Biochemical Properties of PriC

Properties

CAS Number

146312-41-6

Product Name

PriC protein

Molecular Formula

C9H14O

Synonyms

PriC protein

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